molecular formula C21H26N4O7 B2934774 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate CAS No. 1351611-24-9

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Cat. No.: B2934774
CAS No.: 1351611-24-9
M. Wt: 446.46
InChI Key: SXWNGNJIBZOFIT-UHFFFAOYSA-N
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Description

This compound integrates three key structural motifs:

  • 1,2,4-Oxadiazole core: A heterocyclic ring known for metabolic stability and hydrogen-bonding capacity, substituted with a benzyl group at position 3 .
  • Azetidine ring: A four-membered saturated nitrogen-containing ring, offering conformational rigidity compared to larger rings like piperidine .
  • The oxalate salt form improves aqueous solubility, a common strategy in pharmaceutical salt formation to optimize bioavailability .

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3.C2H2O4/c24-18(20-10-16-7-4-8-25-16)13-23-11-15(12-23)19-21-17(22-26-19)9-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-3,5-6,15-16H,4,7-13H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWNGNJIBZOFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a derivative of 1,2,4-oxadiazole, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C19H22N4O4\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4

It consists of an oxadiazole moiety, an azetidine ring, and a tetrahydrofuran substituent. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds containing the oxadiazole structure often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, they are known to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in regulating gene expression and cellular functions.

HDAC Inhibition

A study highlighted that similar oxadiazole derivatives have shown promising HDAC6 inhibitory activity, which is associated with anti-cancer properties. The inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, ultimately resulting in altered gene expression profiles conducive to apoptosis in cancer cells .

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties. A related study on 1,3,4-oxadiazoles demonstrated potent activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported in the range of 20–40 µM against Gram-positive bacteria .

Antioxidant Properties

Oxadiazole derivatives have also been explored for their antioxidant capabilities. Compounds featuring this scaffold have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of inflammatory diseases and cancer .

Case Studies

  • Case Study on HDAC Inhibition :
    • A derivative similar to the target compound was tested for its HDAC6 inhibitory effects. The results indicated a significant reduction in tumor cell proliferation at low micromolar concentrations.
    • Reference : WO2020240492A1 .
  • Antimicrobial Efficacy :
    • A series of oxadiazole derivatives were synthesized and tested against various pathogens. The most potent compound exhibited an MIC value of 30 µM against MRSA.
    • Reference : PubMed study on monoamine oxidase inhibitors .

Data Tables

Biological Activity MIC (µM) Target Organism Reference
Antimicrobial20–40Staphylococcus aureus
HDAC InhibitionLow µMCancer cell lines
Antioxidant ActivityN/ACellular models

Chemical Reactions Analysis

Nucleophilic Substitution at Azetidine Nitrogen

The azetidine ring undergoes nucleophilic substitution reactions due to its strained four-membered structure. For example:

  • Reaction with alkyl halides under basic conditions (K₂CO₃/DMF, 80°C, 12 hours) generates N-alkylated derivatives.

  • Ring-opening with amines (e.g., benzylamine, ethanol, reflux) yields linear amine products via azetidine ring cleavage.

Table 1: Substitution Reactions at Azetidine Nitrogen

Reaction TypeConditionsProductsYield
AlkylationK₂CO₃, DMF, 80°C, 12 hN-Alkyl-azetidine derivatives60–75%
Amine-mediated ring-openingEthanol, reflux, 6 hLinear amine-acetamide compounds50–65%

Ring-Opening Reactions of Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring participates in acid-catalyzed ring-opening:

  • HCl in methanol (40–60°C, 4–6 hours) cleaves the THF ring, forming chlorinated intermediates.

  • Oxidative cleavage (H₂O₂/AcOH, 50°C) generates diol derivatives.

Table 2: THF Ring-Opening Reactions

Reagent SystemConditionsProductsYield
HCl/MeOH40–60°C, 4–6 hChloro-alcohol derivatives55–70%
H₂O₂/AcOH50°C, 3 hDiol-acetamide compounds45–60%

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring undergoes electrophilic and nucleophilic attacks:

  • Hydrazine hydrate (aqueous ethanol, 80°C, 8 hours) opens the oxadiazole ring, forming triazole derivatives .

  • Catalytic hydrogenation (H₂/Pd-C, 50 psi, 80°C, 12 hours) reduces the oxadiazole to an amidine .

Table 3: Oxadiazole Reactivity

Reaction TypeConditionsProductsYield
Hydrazine-mediated ring-openingEtOH/H₂O, 80°C, 8 h1,2,4-Triazole derivatives50–65%
HydrogenationH₂/Pd-C, 50 psi, 80°C, 12 hAmidines with retained azetidine60–75%

Acid/Base-Catalyzed Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions:

  • H₂SO₄ (1M) at 100°C for 2 hours yields carboxylic acid derivatives.

  • NaOH (10%) in ethanol (reflux, 6 hours) produces sodium carboxylates.

Table 4: Hydrolysis Reactions

ConditionsReagentsProductsYield
Acidic hydrolysis1M H₂SO₄, 100°C, 2 hCarboxylic acid derivatives70–85%
Basic hydrolysis10% NaOH, EtOH, reflux, 6 hSodium carboxylate salts65–80%

Catalytic Hydrogenation of Functional Groups

The benzyl group undergoes hydrogenolysis:

  • H₂/Pd-C (50 psi, 80°C, 12 hours) removes the benzyl group, yielding a cyclohexane derivative .

Table 5: Hydrogenation Reactions

SubstrateConditionsProductsYield
Benzyl groupH₂/Pd-C, 50 psi, 80°C, 12 hCyclohexyl-acetamide compounds60–75%

Key Research Findings

  • Steric effects : The azetidine ring’s strain enhances reactivity toward nucleophiles but limits access to bulky reagents.

  • pH-dependent stability : The oxalate counterion stabilizes the compound under acidic conditions but dissociates in neutral/basic media.

  • Biological relevance : Oxadiazole modifications correlate with enhanced binding to enzymatic targets (e.g., kinase inhibitors) .

This compound’s multifunctional architecture enables tailored derivatization, making it valuable for medicinal chemistry and materials science. Further studies should explore its reactivity in cross-coupling and photochemical reactions.

Comparison with Similar Compounds

Key Observations:

Heterocycle Impact: 1,2,4-Oxadiazole (target and M11 ): Superior metabolic stability compared to 1,2,4-thiadiazole () due to oxygen’s higher electronegativity, which may reduce oxidative degradation.

Azetidine vs.

Substituent Effects: The THF-methyl group in the target may increase lipophilicity compared to polar substituents like sulfonamides () or PEG chains (M11), balancing solubility and membrane penetration . Benzyl vs.

Salt Form :

  • The oxalate salt in the target compound likely enhances solubility compared to free bases (e.g., M11 in ) or sodium salts (e.g., CL316243 in ), critical for oral bioavailability .

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